molecular formula C16H24N4O B11738032 1-benzyl-N'-[(dimethylamino)methylidene]piperidine-4-carbohydrazide

1-benzyl-N'-[(dimethylamino)methylidene]piperidine-4-carbohydrazide

Katalognummer: B11738032
Molekulargewicht: 288.39 g/mol
InChI-Schlüssel: APJVBHRUCJRLNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-N’-[(dimethylamino)methylidene]piperidine-4-carbohydrazide is a chemical compound with the molecular formula C16H24N4O It is known for its unique structure, which includes a piperidine ring conjugated to a benzyl group and a dimethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N’-[(dimethylamino)methylidene]piperidine-4-carbohydrazide typically involves the reaction of piperidine derivatives with benzyl halides and dimethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

  • Reacting piperidine-4-carbohydrazide with benzyl chloride in the presence of a base such as sodium hydroxide.
  • Adding dimethylamine to the reaction mixture to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-N’-[(dimethylamino)methylidene]piperidine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-N’-[(dimethylamino)methylidene]piperidine-4-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-benzyl-N’-[(dimethylamino)methylidene]piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

    1-Benzylpiperidine: Shares the benzyl and piperidine moieties but lacks the dimethylamino group.

    N-Benzylpiperidine-4-carboxamide: Similar structure but with a carboxamide group instead of the carbohydrazide group.

Uniqueness: 1-Benzyl-N’-[(dimethylamino)methylidene]piperidine-4-carbohydrazide is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C16H24N4O

Molekulargewicht

288.39 g/mol

IUPAC-Name

1-benzyl-N-(dimethylaminomethylideneamino)piperidine-4-carboxamide

InChI

InChI=1S/C16H24N4O/c1-19(2)13-17-18-16(21)15-8-10-20(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,18,21)

InChI-Schlüssel

APJVBHRUCJRLNC-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C=NNC(=O)C1CCN(CC1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.